2-Amino-5-bromophenol
Overview
Description
2-Amino-5-bromophenol is a chemical compound with the molecular formula C6H6BrNO and a molecular weight of 188.02 . It is a solid substance at room temperature . The IUPAC name for this compound is 2-amino-5-bromophenol .
Synthesis Analysis
The synthesis of 2-Amino-5-bromophenol involves two stages . In the first stage, N-(4-bromo-2-hydroxyphenyl)acetamide reacts with hydrogen chloride in ethanol at 100 degrees Celsius for 3 hours . In the second stage, sodium carbonate is added in ethanol and water . The yield of this reaction is approximately 89% .Molecular Structure Analysis
The InChI code for 2-Amino-5-bromophenol is 1S/C6H6BrNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-Amino-5-bromophenol has a molecular weight of 188.02 . It is a solid at room temperature .Scientific Research Applications
Application in Organic Synthesis
- Specific Scientific Field : Organic Synthesis .
- Summary of the Application : 2-Amino-5-bromophenol is used as a reactant in the preparation of various organic compounds . It’s involved in the Suzuki-Miyaura reaction, a type of cross-coupling reaction, used to synthesize biaryl compounds . It’s also used in the copper-catalyzed oxidative amination of benzoxazoles and related azoles via C-H and C-N bond activation .
- Methods of Application or Experimental Procedures : The specific procedures can vary depending on the desired product. In general, the Suzuki-Miyaura reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide (or triflate) in the presence of a base and a palladium catalyst . The copper-catalyzed oxidative amination involves the reaction of benzoxazoles with amines in the presence of a copper catalyst .
- Results or Outcomes : The outcomes of these reactions are various organic compounds, including (aryl)oxadiazolobenzoxazinones and N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives . These compounds have potential applications in various fields, including medicinal chemistry .
Application as a Metabolite in Marine Organisms
- Specific Scientific Field : Marine Biology .
- Summary of the Application : 2-Amino-5-bromophenol is found in naturally occurring quantities in marine organisms like Ulva lactuca . It functions as a metabolite, which is a useful function .
- Methods of Application or Experimental Procedures : The specific procedures can vary depending on the organism and the context. In general, metabolites like 2-Amino-5-bromophenol are produced naturally by the organism and play a role in various biological processes .
- Results or Outcomes : The outcomes of these processes can vary widely, but in general, metabolites like 2-Amino-5-bromophenol contribute to the overall health and functioning of the organism .
Application as an Intermediate in Organic Synthesis
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 2-Amino-5-bromophenol is used as an intermediate in the synthesis of various organic compounds . It’s used in the production of pharmaceuticals, agrochemicals, and dyestuffs .
- Methods of Application or Experimental Procedures : The specific procedures can vary depending on the desired product. In general, the synthesis involves the reaction of 2-Amino-5-bromophenol with other reactants under specific conditions . For example, it can undergo a reaction with benzoyl chloride in the presence of triethylamine, which acts as a catalyst .
- Results or Outcomes : The outcomes of these reactions are various organic compounds. These compounds have potential applications in various fields, including medicinal chemistry .
Safety And Hazards
2-Amino-5-bromophenol is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, gas, or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .
properties
IUPAC Name |
2-amino-5-bromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQWUAAWZFIVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558877 | |
Record name | 2-Amino-5-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromophenol | |
CAS RN |
38191-34-3 | |
Record name | 2-Amino-5-bromophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38191-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.